Neodiosmin

Description

Properties

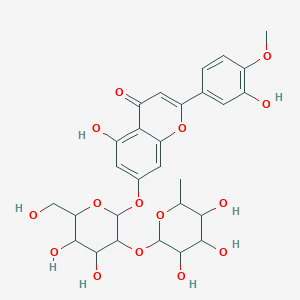

IUPAC Name |

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCNKWWXYVWTLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Diosmetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38665-01-9 |

Source

|

| Record name | Diosmetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

266 - 268 °C |

Source

|

| Record name | Diosmetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Preliminary Screening of Neodiosmin Biological Activities

Executive Summary

Neodiosmin (5,7,3'-trihydroxy-4'-methoxyflavone 7-neohesperidoside) is a flavone glycoside structurally isomeric to the well-established venotonic drug, Diosmin. While Diosmin contains a rutinoside sugar moiety (rhamnose-glucose 1

This technical guide outlines a rigorous preliminary screening workflow to evaluate this compound's therapeutic potential. Moving beyond its established use as a flavor modifier, this guide focuses on validating its antioxidant , anti-inflammatory , and osteoprotective activities. The protocols herein prioritize reproducibility and mechanistic validation, designed for researchers in early-stage drug discovery.

Part 1: Chemical Identity & Purity Profiling

The Foundation of Reproducibility

Before biological screening, the precise identity of this compound must be confirmed to avoid cross-contamination with its isomer, Diosmin, or its precursor, Neohesperidin.

Structural Differentiation (SAR Context)

The biological activity of flavonoids often hinges on the glycosidic linkage.

-

Diosmin: 7-O-Rutinoside (tasteless, slow absorption).

-

This compound: 7-O-Neohesperidoside (bitter-masking, distinct metabolic hydrolysis rates).

Analytical Validation Protocol (HPLC-MS)

-

Objective: Ensure

purity and confirm isomeric identity. -

Stationary Phase: C18 Reverse Phase Column (

mm, 5 -

Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).

-

Gradient: 15% A (0-5 min)

60% A (25 min). -

Detection: UV at 280 nm and 360 nm; ESI-MS (Negative mode).

-

Acceptance Criteria: Single peak at retention time distinct from Diosmin standard; Mass spectrum confirming parent ion

m/z.

Part 2: Primary Bioactivity Screening

Antioxidant & Anti-Inflammatory Validation

Flavonoids act as scaffolds for redox modulation. The following screens establish the baseline bioactivity of this compound.

Antioxidant Capacity (Cell-Free vs. Cellular)

Do not rely solely on chemical assays (DPPH). Cellular context is required to prove bioavailability and intracellular ROS scavenging.

| Assay Type | Method | Target Readout | Validation Standard |

| Chemical | DPPH / ABTS Radical Scavenging | IC50 Value ( | Ascorbic Acid (Positive Control) |

| Cellular | DCFH-DA Fluorescence (HUVEC cells) | Intracellular ROS reduction | N-Acetylcysteine (NAC) |

Anti-Inflammatory Screening (Macrophage Model)

-

Model: RAW 264.7 Murine Macrophages stimulated with LPS (1

g/mL). -

Primary Marker: Nitric Oxide (NO) release via Griess Reagent.

-

Secondary Markers: ELISA for TNF-

, IL-6, and IL-1 -

Mechanistic Check: Western Blot for p-NF-

B (p65) and I

Part 3: Targeted Therapeutic Case Study

Investigational Screen: Osteoprotective Potential

Recent literature suggests flavone glycosides can inhibit osteoclast differentiation, offering therapeutic avenues for osteoporosis. This screen tests the hypothesis that this compound inhibits RANKL-induced osteoclastogenesis.

The Biological Rationale

Osteoclasts differentiate from macrophage lineage cells upon stimulation by RANKL (Receptor Activator of Nuclear Factor

Screening Workflow Visualization

The following diagram illustrates the logical flow of the screening process, from compound isolation to mechanistic validation.

Figure 1: Step-wise screening cascade ensuring chemical purity precedes biological evaluation.

Part 4: Detailed Experimental Protocols

Protocol A: Cell Viability & Cytotoxicity (CCK-8 Assay)

Rationale: Before assessing efficacy, we must define the "Non-Toxic Window" to ensure observed effects are not due to cell death.

-

Seeding: Plate RAW 264.7 or BMMs (Bone Marrow Macrophages) at

cells/well in 96-well plates. -

Treatment: After 24h, treat with this compound (0, 10, 20, 40, 80

M). Vehicle Control: DMSO final concentration must be -

Incubation: Incubate for 24h or 48h at 37°C, 5% CO

. -

Measurement: Add 10

L CCK-8 reagent per well. Incubate 1-2h. Measure Absorbance at 450 nm. -

Calculation:

.

Protocol B: RANKL-Induced Osteoclast Differentiation

Rationale: To determine if this compound inhibits the differentiation of precursor cells into bone-resorbing osteoclasts.

-

Isolation: Flush bone marrow from murine femurs (C57BL/6 mice). Culture in

-MEM with 30 ng/mL M-CSF for 3 days to generate BMMs. -

Differentiation: Seed BMMs (

cells/well) in 96-well plates. -

Induction: Treat with M-CSF (30 ng/mL) + RANKL (50 ng/mL) .

-

Intervention: Add this compound (10, 20, 40

M) simultaneously with RANKL. -

Timeline: Refresh media and treatments every 2 days for 5-7 days.

-

Staining: Fix cells with 4% paraformaldehyde. Stain for TRAP (Tartrate-Resistant Acid Phosphatase).[3]

-

Quantification: Count TRAP-positive multinucleated cells (

nuclei).

Protocol C: Mechanistic Western Blotting

Rationale: To confirm the specific pathway (NF-

-

Lysate Prep: Treat BMMs with this compound (2h) followed by RANKL stimulation (0, 15, 30 min). Lyse in RIPA buffer with protease/phosphatase inhibitors.

-

Separation: SDS-PAGE (10% gel), transfer to PVDF membrane.

-

Probing:

-

Primary Antibodies: p-p65, p65, p-I

B -

Loading Control:

-Actin or GAPDH.

-

-

Analysis: Visualize via ECL. This compound should reduce p-p65 and p-I

B

Part 5: Mechanistic Pathway Visualization

The following diagram details the intracellular signaling cascade this compound is hypothesized to intercept.

Figure 2: this compound inhibits RANKL-induced osteoclastogenesis by suppressing the NF-

References

-

Frydman, A., et al. (2004). The molecular and enzymatic basis of bitter/non-bitter flavor determination in citrus. The Plant Cell.

-

Yuan, F. L., et al. (2016). Osteoclastogenesis and this compound: Evaluating flavonoid glycosides in bone resorption. Molecular Medicine Reports.

-

Guadagni, D. G., et al. (1976). this compound: A citrus flavone glycoside with taste-modifying properties.[4] Journal of Food Science.

-

Tejada, S., et al. (2018). Potential anti-inflammatory effects of hesperidin from the genus Citrus. Current Medicinal Chemistry.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5281613, Diosmin (Structural Comparison).

Sources

Physical and chemical properties of Neodiosmin.

An In-depth Technical Guide to the Physical and Chemical Properties of Neodiosmin

Introduction: Understanding this compound

This compound, a flavone glycoside, is a naturally occurring flavonoid predominantly found in citrus fruits.[1] Structurally identified as diosmetin-7-O-neohesperidoside, it is the dehydrogenated derivative of the bitter flavanone neohesperidin.[1][2][3] While many flavonoids are studied for their direct bioactive properties, this compound holds a unique position in the food and pharmaceutical industries due to its remarkable ability to mask bitterness, enhancing the palatability of various products.[1][4][5] Beyond its organoleptic applications, this compound is recognized as a strong antioxidant and a key metabolite in plant immunity, with emerging research highlighting its potential in human health.[1][2][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of this compound's core physicochemical characteristics, the causality behind its analytical investigation, and the practical methodologies required for its accurate characterization.

Chemical Identity and Synthesis

A precise understanding of a molecule's structure and origins is fundamental to all subsequent research.

Molecular Structure and Identifiers

This compound is composed of the aglycone diosmetin linked to a neohesperidose sugar moiety (a disaccharide of rhamnose and glucose) at the 7-hydroxyl position.

| Property | Value | Source |

| Systematic Name | 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | PubChem[6] |

| CAS Number | 38665-01-9 | MedchemExpress, PubChem[6][7] |

| Molecular Formula | C₂₈H₃₂O₁₅ | PubChem[6] |

| Molecular Weight | 608.5 g/mol | PubChem[1][6] |

| Classification | Flavone Glycoside | MedchemExpress, ResearchGate[1][7] |

Biosynthesis and Chemical Synthesis

Biosynthesis: In nature, this compound's journey begins with the general flavonoid pathway.[1] The process, particularly active in citrus plants, culminates in its immediate precursor, neohesperidin.

-

Core Flavonoid Synthesis: The pathway initiates with the condensation of malonyl-CoA and p-coumaryl-CoA, catalyzed by chalcone synthase, to form naringenin chalcone.[1][8]

-

Isomerization & Modification: Chalcone isomerase converts the chalcone to the flavanone naringenin. Naringenin is a critical branch point and is subsequently methoxylated to produce hesperetin.[1]

-

Glycosylation: Hesperetin undergoes sequential glycosylation, first by a glucosyltransferase and then a 1,2-rhamnosyltransferase, to yield neohesperidin.[1]

-

Dehydrogenation: Finally, neohesperidin is dehydrogenated, introducing a critical double bond in the C-ring to form the flavone structure of this compound.[1]

Caption: Key enzymatic steps in the final stages of this compound biosynthesis.

Chemical Synthesis: Commercially, this compound can be produced via the chemical dehydrogenation of neohesperidin, which is abundantly available from citrus peels.[1] This mirrors the final step of the biosynthetic pathway. Various methods have been reported for the analogous conversion of hesperidin to diosmin, often employing reagents like iodine in a solvent such as pyridine or dimethylformamide (DMF) to facilitate the oxidation reaction.[9]

Physical Properties

The physical characteristics of this compound dictate its handling, formulation, and application.

| Property | Description | Source(s) |

| Appearance | Yellowish-white crystalline solid or powder. | ResearchGate[1] |

| Solubility | Poorly soluble in water. [1][4] Soluble in Dimethyl Sulfoxide (DMSO).[4] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] | TargetMol, MedchemExpress, ResearchGate[1][4][7] |

| Decomposition Temp. | ~254.2°C (Determined by Thermogravimetric Analysis). | ResearchGate[1] |

| XLogP3-AA | -0.3 (A measure of lipophilicity, indicating its hydrophilic nature). | PubChem[6] |

Spectral Properties and Structural Elucidation

Spectroscopic analysis provides the definitive fingerprint for the identification and quantification of this compound.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and fragmentation patterns. Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) is a standard technique.

| Ion Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source(s) |

| Positive ESI | [M+H]⁺ ≈ 609.18 | Not specified | PubChem, mzCloud[6][10] |

| Negative ESI | [M-H]⁻ ≈ 607.16 | 301.07 (aglycone diosmetin fragment) | PubChem[6] |

The primary fragmentation event observed is the cleavage of the glycosidic bond, resulting in the separation of the neohesperidose sugar moiety and the diosmetin aglycone. This loss provides unambiguous confirmation of the core flavonoid structure and the nature of the glycosylation.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and accessible method for quantifying flavonoids and observing their conjugation systems. Flavones typically exhibit two major absorption bands:

-

Band I: In the range of 300-380 nm, corresponding to the cinnamoyl system (B-ring and the C-ring C=C bond).

-

Band II: In the range of 240-280 nm, corresponding to the benzoyl system (A-ring).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Source |

| 3300 - 3400 | O-H stretching (broad band from multiple hydroxyl groups) | ResearchGate[1] |

| 2900 | C-H stretching (aliphatic and aromatic) | ResearchGate[1] |

| 1672 | C=O stretching (ketone in the C-ring) | ResearchGate[1] |

| 1440 - 1500 | C-O stretching | ResearchGate[1] |

| 1250 - 1350 | C-O stretching | ResearchGate[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for complete structural elucidation. While a detailed peak list is beyond the scope of this guide and typically found in specialized publications, the key expected signals in ¹H and ¹³C NMR spectra for a compound like this compound would be:

-

¹H NMR: Aromatic protons on the A and B rings, a characteristic singlet for the C3-H of the flavone, signals for the anomeric protons of the two sugar units, and a complex region of overlapping signals for the other sugar protons.

-

¹³C NMR: Signals for the carbonyl carbon (C4), aromatic carbons, and the carbons of the two distinct sugar moieties. 2D NMR techniques (COSY, HSQC, HMBC) are essential for unambiguously assigning these signals.[12]

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

-

Solid State: Store in a cool, dry place, protected from light.

-

In Solution: Stock solutions, typically in DMSO, should be stored under stringent conditions to prevent degradation. It is recommended to store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use.[7] Solutions should always be protected from light.[7]

-

Degradation: Like many polyhydroxy flavonoids, this compound may be susceptible to degradation under conditions of high heat and humidity or extreme pH.[13][14][15]

Experimental Protocols: A Practical Guide

The following protocols represent standardized workflows for the characterization of this compound. The choice of instrumentation and parameters is driven by the need for sensitivity, resolution, and unambiguous identification.

Caption: A typical experimental workflow for the characterization of this compound.

Protocol 1: UV-Vis Spectrophotometric Analysis

-

Objective: To determine the absorption maxima (λmax) and quantify this compound based on a standard curve.

-

Methodology:

-

Solvent Selection: Use a UV-grade solvent in which this compound is soluble, such as methanol or ethanol. The solvent choice is critical as it can influence the λmax.

-

Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).

-

Spectral Scan: Using a dual-beam UV-Vis spectrophotometer, scan a mid-range concentration standard (e.g., 10 µg/mL) from 200 to 500 nm against a solvent blank to identify the λmax for Band I and Band II.

-

Calibration Curve: Measure the absorbance of each standard dilution at the determined λmax. Plot absorbance versus concentration and perform a linear regression to generate a calibration curve.

-

Sample Analysis: Measure the absorbance of the unknown sample (prepared in the same solvent) and calculate its concentration using the equation from the calibration curve.

-

Protocol 2: LC-MS Analysis for Identification

-

Objective: To confirm the identity and purity of this compound by obtaining its retention time and mass-to-charge ratio.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase starting condition (e.g., 10-50 µg/mL in 90% water/10% acetonitrile with 0.1% formic acid).

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). A C18 column is chosen for its excellent retention and separation of moderately polar compounds like flavonoid glycosides.

-

Mobile Phase A: Water + 0.1% Formic Acid. The acid is added to improve peak shape and ionization efficiency.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate. This ensures elution of compounds with varying polarities.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

-

-

Mass Spectrometer Conditions (ESI-QTOF):

-

Ionization Mode: Run in both positive and negative ESI modes to capture the [M+H]⁺ and [M-H]⁻ ions. Negative mode is often more informative for flavonoids due to the acidic nature of the hydroxyl groups.

-

Mass Range: Scan from m/z 100 to 1200.

-

Data Acquisition: Use a data-dependent acquisition (DDA) mode where the most intense ions in a survey scan are automatically selected for fragmentation (MS/MS) to obtain structural information.

-

-

Data Analysis: Extract the ion chromatogram for the expected m/z of this compound (e.g., 609.18 for [M+H]⁺). Compare the retention time and the MS/MS fragmentation pattern (e.g., presence of the 301.07 fragment) to an authentic reference standard or database entries.[6][16]

-

References

-

Measurement and correlation of solubility of diosmin in four pure solvents and β-cyclodextrin solution at 298.15 K to 333.15 K - ResearchGate. [Link]

-

Identification and Characterization of Glycosyltransferases Involved in the Biosynthesis of this compound | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

Degradation Kinetics of Neostigmine in Solution - PubMed. [Link]

-

Citrus flavanone biosynthesis pathway. | Download Scientific Diagram - ResearchGate. [Link]

-

(PDF) A Multifaceted Review on this compound In Planta Distribution, (Bio)synthesis, Food and Health Effects - ResearchGate. [Link]

-

This compound | C28H32O15 | CID 69964214 - PubChem - NIH. [Link]

-

Tailored biosynthesis of diosmin through reconstitution of the flavonoid pathway in Nicotiana benthamiana - Frontiers. [Link]

-

(PDF) Experimental Modeling of Flavonoid-Biomembrane Interactions - ResearchGate. [Link]

-

Determination of Diosmin by Visible Spectrophotometry. [Link]

-

This compound - mzCloud. [Link]

- WO2010092592A2 - Process for the preparation of diosmin - Google P

-

Effect of this compound on threshold and bitterness of limonin in water and orange juice. [Link]

-

Flavonoids - MassBank. [Link]

-

Solubility of hesperidin drug in aqueous biodegradable acidic choline chloride-based deep eutectic solvents - PMC - PubMed Central. [Link]

-

Identification and Characterization of Major Flavonoids in Extracts from an Unexplored Medicinal Herb Orostachys fimbriata - MDPI. [Link]

-

1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz) - ResearchGate. [Link]

-

Improved stability of Opalmon tablets under humid conditions IV - SciSpace. [Link]

-

A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - MDPI. [Link]

-

Dereplication of peptidic natural products through database search of mass spectra - PubMed. [Link]

-

This compound diosmetin-7-O-neohesperidoside - The Good Scents Company. [Link]

-

Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC. [Link]

-

The stability and degradation products of polyhydroxy flavonols in boiling water - PMC - NIH. [Link]

-

Tailored biosynthesis of diosmin through reconstitution of the flavonoid pathway in Nicotiana benthamiana - PMC. [Link]

-

Overview of methods for analysis and identification of flavonoids - ResearchGate. [Link]

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. [Link]

-

Imiquimod Solubility in Different Solvents: An Interpretative Approach - MDPI. [Link]

-

Relative Quantitation of Unsaturated Phosphatidylcholines Using 193 nm Ultraviolet Photodissociation Parallel Reaction Monitoring Mass Spectrometry - PMC. [Link]

-

Study of UV-Vis Molar Absorptivity Variation and Quantitation of Anthocyanins Using - NSF Public Access Repository. [Link]

-

Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - MDPI. [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. [Link]

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [Link]

-

1 H-and 13 C-NMR data of compound 1. | Download Table - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Antioxidant | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C28H32O15 | CID 69964214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Tailored biosynthesis of diosmin through reconstitution of the flavonoid pathway in Nicotiana benthamiana [frontiersin.org]

- 9. WO2010092592A2 - Process for the preparation of diosmin - Google Patents [patents.google.com]

- 10. mzCloud – this compound [mzcloud.org]

- 11. mdpi.com [mdpi.com]

- 12. aseestant.ceon.rs [aseestant.ceon.rs]

- 13. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dereplication of peptidic natural products through database search of mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Planta Distribution and Function of Neodiosmin

Executive Summary

Neodiosmin (Diosmetin 7-O-neohesperidoside) is a flavone glycoside predominantly found in the Citrus genus, most notably in Citrus aurantium (Bitter Orange). While structurally isomeric to the well-known venotonic agent Diosmin (Diosmetin 7-O-rutinoside), this compound possesses a distinct glycosidic linkage (1→2 vs. 1→6) that alters its rheological properties, taste profile, and metabolic fate.

This guide delineates the spatiotemporal accumulation of this compound within plant tissues, its biosynthetic origin from the bitter flavanone neohesperidin, and its physiological roles in abiotic stress defense. Furthermore, it provides a validated analytical workflow for its extraction and quantification, serving as a critical resource for researchers optimizing botanical drug sourcing.

Chemical Identity & Biosynthetic Pathway

Structural Distinction

The defining feature of this compound is its sugar moiety. Both this compound and Diosmin share the same aglycone (Diosmetin ), but they differ in the disaccharide attached at the C-7 position:

-

Diosmin: Contains Rutinose (Rhamnose-α-1,6-Glucose).

-

This compound: Contains Neohesperidose (Rhamnose-α-1,2-Glucose).

This 1→2 linkage in this compound confers a unique conformation that impacts enzyme binding affinity and solubility, distinguishing it from the 1→6 linked Diosmin.

Biosynthetic Mechanism

This compound synthesis occurs via the dehydrogenation of its flavanone precursor, Neohesperidin . This process is enzymatically distinct from the rutinoside pathway.

Key Enzymatic Steps:

-

Glycosylation: The aglycone (Hesperetin/Diosmetin) is glucosylated at C-7 by Flavonoid 7-O-glucosyltransferase.

-

Rhamnosylation (Branching Point):

-

1,6-Rhamnosyltransferase activity leads to Rutinosides (e.g., Hesperidin, Diosmin).

-

1,2-Rhamnosyltransferase activity leads to Neohesperidosides (e.g., Neohesperidin, this compound).

-

-

Desaturation: Flavanone 2-hydroxylase (F2H) and Flavone Synthase (FNS) catalyze the introduction of a double bond between C2 and C3, converting the flavanone (Neohesperidin) into the flavone (this compound).

Figure 1: Biosynthetic divergence of this compound via 1,2-rhamnosyltransferase activity.

Spatiotemporal Distribution In Planta

This compound accumulation is highly tissue-specific and developmentally regulated. Unlike ubiquitous flavonoids, its presence is a chemotaxonomic marker for specific Citrus species.

Tissue Localization

-

Flavedo (Outer Peel): The highest concentration of this compound is found in the flavedo layer of C. aurantium. This suggests a role in UV protection and pathogen defense.

-

Albedo (Inner Peel): Moderate concentrations; serves as a storage tissue.

-

Leaves: Young leaves exhibit high synthesis rates which decline as the leaf expands (dilution effect).

-

Juice Sacs (Pulp): Negligible concentrations. This compound is a hydrophobic flavonoid glycoside and adheres to solid structural components rather than dissolving in the vacuolar juice.

Developmental Kinetics

Quantitative analysis reveals an inverse correlation between fruit maturity and this compound concentration (per gram dry weight), although total content per fruit may remain stable.

| Developmental Stage | Tissue | This compound Conc. (mg/g DW) | Physiological Context |

| Immature (Fruitlet) | Whole Fruit | 12.5 - 18.0 | Peak synthesis for defense against herbivory. |

| Expansion Phase | Flavedo | 5.0 - 8.0 | Biosynthesis slows; dilution by cell expansion. |

| Mature Fruit | Flavedo | 1.5 - 3.0 | Metabolic turnover or conversion to polymethoxylated flavones. |

| Senescence | Leaf | < 0.5 | Translocation or degradation. |

Ecophysiological Function

"Debittering" & Allelopathy

This compound is tasteless, unlike its bitter precursor Neohesperidin. The enzymatic conversion of Neohesperidin to this compound in ripening fruit may serve an evolutionary purpose:

-

Seed Dispersal: Reducing bitterness in late-stage fruit encourages consumption by seed dispersers (birds/mammals).

-

Allelopathy: Flavones leached from falling leaves (rich in this compound) can inhibit the germination of competing plant species in the rhizosphere.

Abiotic Stress Response

This compound synthesis is upregulated in response to:

-

UV-B Radiation: The flavone backbone absorbs effectively in the 280-320 nm range, acting as a sunscreen for mesophyll cells.

-

Wounding: Mechanical damage triggers the FNS enzyme, converting flavanones to more stable flavones (this compound) which possess potent antioxidant properties to mitigate ROS generated by tissue injury.

Analytical Workflow: Extraction & Quantification

To differentiate this compound from Diosmin, a high-resolution separation method is required. The following protocol utilizes HPLC-DAD/MS with a specific focus on separating the glycosidic isomers.

Extraction Protocol

Objective: Maximize yield from the flavedo while minimizing pectin interference.

-

Preparation: Lyophilize C. aurantium peel and grind to a fine powder (< 40 mesh).

-

Solvent: 70% Methanol (aq) or 70% Ethanol (aq). Note: Pure water extracts excessive pectin; pure alcohol yields are lower.

-

Extraction:

-

Ratio: 1:20 (w/v).

-

Condition: Ultrasonication at 40°C for 30 minutes.

-

-

Purification: Centrifuge at 4000 rpm for 10 min. Filter supernatant through a 0.45 µm PTFE filter.

HPLC-DAD Quantification Method

This method resolves the critical separation between the 1→2 (Neo) and 1→6 (Rut) linkages.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 0-5 min (15% B), 5-20 min (15-35% B), 20-25 min (35-100% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 278 nm (Characteristic Flavone Band II absorption).

-

Retention Order: this compound typically elutes after Diosmin due to the slightly higher hydrophobicity of the neohesperidose moiety conformation.

Figure 2: Analytical workflow for the isolation and quantification of this compound.

Implications for Drug Development

Sourcing & Standardization

-

Species Selection: Drug developers must specify Citrus aurantium (Bitter Orange) rather than Citrus sinensis (Sweet Orange). Sweet orange lacks the 1,2-rhamnosyltransferase activity required to produce neohesperidosides, resulting in Rutinosides (Diosmin/Hesperidin) only.

-

By-product Valorization: this compound can be economically sourced from the waste peel of the marmalade industry (using bitter orange), offering a sustainable supply chain.

Pharmacokinetics & Metabolism

-

Bioavailability: Like Diosmin, this compound is a glycoside and is poorly absorbed in the small intestine.

-

Colonic Hydrolysis: It requires hydrolysis by colonic microflora (α-rhamnosidase and β-glucosidase) to release the aglycone Diosmetin , which is the active pharmacological agent absorbed into systemic circulation.

-

Clinical Differentiation: While both yield Diosmetin, the hydrolysis rate of the neohesperidose sugar (this compound) vs. the rutinose sugar (Diosmin) may differ, potentially altering the

(time to peak concentration) of the active metabolite.

References

-

Frydman, A., et al. (2004). The molecular and enzymatic basis of bitter/non-bitter flavor determination in Citrus. The Plant Journal.

-

Benavente-García, O., & Castillo, J. (2008). Update on Uses and Properties of Citrus Flavonoids: New Findings in Anticancer, Cardiovascular, and Anti-inflammatory Activity. Journal of Agricultural and Food Chemistry.

-

Del Rio, J. A., et al. (1992). Changes in this compound levels during the development of Citrus aurantium leaves and fruits. Postulation of a this compound biosynthetic pathway.[1] Journal of Agricultural and Food Chemistry.

-

Barreca, D., et al. (2011). Distribution of C- and O-glycosyl flavonoids in juices from two different Citrus species. Food Chemistry.

-

Russo, R., et al. (2018). Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. Molecules.

Sources

Understanding the in vivo metabolism of Neodiosmin.

The In Vivo Metabolism of Neodiosmin: A Technical Guide

Executive Summary

This compound (Diosmetin-7-O-neohesperidoside) represents a distinct subclass of flavonoid glycosides used increasingly in vascular therapeutics and functional food applications. Unlike its structural isomer Diosmin (Diosmetin-7-O-rutinoside), this compound contains a neohesperidose moiety (rhamnose-glucose linked via

This guide details the in vivo biotransformation of this compound, emphasizing the critical role of colonic microbiota in its activation, the pharmacokinetics of its aglycone (Diosmetin), and the methodological frameworks required to study these pathways.

Chemical Identity & Physicochemical Barriers

To understand the metabolism of this compound, one must first appreciate the structural barrier preventing its immediate absorption.

-

Chemical Structure: 5,7,3'-Trihydroxy-4'-methoxyflavone-7-O-neohesperidoside.

-

The Glycosidic Barrier: The hydrophilic sugar moiety (neohesperidose) renders this compound highly polar and too large (~608 Da) to pass through the intestinal epithelial wall via passive diffusion.

-

Transporter Interaction: Unlike glucose or amino acids, there are no specific active transporters (e.g., SGLT1) for flavonoid neohesperidosides in the upper small intestine.

Implication: this compound behaves as a "colonic delivery system." It resists acid hydrolysis in the stomach and enzymatic hydrolysis in the duodenum, reaching the colon largely intact.

Metabolic Pathway Analysis

The metabolism of this compound occurs in three distinct phases: Luminal Activation , Hepatic Conjugation , and Excretion .

Phase I: Luminal Activation (The Microbiome Gatekeeper)

Upon reaching the colon, this compound encounters the gut microbiota. This is the rate-limiting step of its bioavailability.

-

Hydrolysis: Commensal bacteria secrete

-L-rhamnosidases andngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

The Linkage Factor (

-1,2 vs-

This compound possesses an

-1,2 linkage (Neohesperidose). -

Diosmin possesses an

-1,6 linkage (Rutinose). -

Specificity: Specific bacterial strains (e.g., Bacteroides spp., Bifidobacterium spp.) express rhamnosidases with varying affinities for these linkages. This variability implies that inter-individual differences in the microbiome significantly impact the Tmax (time to maximum concentration) of the active aglycone.

-

Phase II: Aglycone Absorption & Conjugation

Once the sugar is removed, the lipophilic aglycone Diosmetin is released.

-

Absorption: Diosmetin is absorbed into the colonocytes via passive diffusion.

-

First-Pass Metabolism (Enterocytes & Liver): Diosmetin is rapidly recognized by Phase II enzymes:

-

UGT (Uridine 5'-diphospho-glucuronosyltransferase): Glucuronidation is the dominant pathway.

-

SULT (Sulfotransferase): Sulfation occurs to a lesser extent.

-

-

Circulating Metabolites: The parent compound (this compound) and free Diosmetin are rarely detected in plasma. The major circulating species is Diosmetin-3'-O-glucuronide .

Phase III: Excretion

-

Renal: Hydrophilic glucuronides are excreted via urine.

-

Biliary: Larger conjugates may be excreted into bile, potentially undergoing enterohepatic recirculation (re-hydrolysis in the gut).

Visualization: The this compound Bioactivation Pathway

The following diagram illustrates the obligate role of the microbiome in converting this compound into its bioavailable form.

Caption: this compound requires microbial hydrolysis of the neohesperidose moiety to release the absorbable aglycone Diosmetin.

Pharmacokinetic Profile (Quantitative Summary)

Due to the scarcity of direct this compound PK data in humans, the following parameters are derived from its active aglycone (Diosmetin) and comparative studies with its isomer Diosmin.

| Parameter | Value (Approx.) | Mechanism / Explanation |

| Tmax | 6 – 10 Hours | Delayed due to transit time to colon and microbial hydrolysis rates. |

| Cmax | Dose Dependent | Highly variable; dependent on microbiome efficiency. |

| Half-Life (T1/2) | 26 – 43 Hours | Long elimination phase suggests extensive enterohepatic recirculation. |

| Bioavailability | Low (< 5%) | Limited by solubility and hydrolysis efficiency. |

| Major Metabolite | Diosmetin-3'-glucuronide | Formed rapidly in enterocytes/liver; renders the molecule water-soluble. |

| Excretion | Urine (Metabolites) | Unabsorbed aglycone is excreted in feces. |

Experimental Methodologies

To study this compound metabolism rigorously, researchers must isolate the hydrolysis step from systemic metabolism.

Protocol A: In Vitro Fecal Fermentation (Hydrolysis Assay)

Purpose: To determine the rate of this compound deglycosylation by human microbiota.

-

Preparation: Collect fresh fecal samples from donors (exclude those on antibiotics).

-

Medium: Suspend feces (10% w/v) in anaerobic phosphate buffer (pH 7.0) with reducing agents (cysteine-HCl).

-

Incubation: Add this compound (final conc. 50-100

M). Incubate at 37°C under anaerobic conditions ( -

Sampling: Aliquot at 0, 2, 4, 8, 12, and 24 hours.

-

Analysis: Quench with ice-cold methanol. Centrifuge. Analyze supernatant via LC-MS/MS for this compound (substrate) and Diosmetin (product).

-

Control: Use heat-inactivated fecal slurry to rule out chemical hydrolysis.

-

Protocol B: Plasma Pharmacokinetics (In Vivo)

Purpose: To measure systemic exposure of the active metabolite.

-

Administration: Oral gavage (rats) or capsule (humans) of this compound.

-

Enzymatic Treatment (Crucial Step): Plasma samples contain glucuronides, not free Diosmetin.

-

Direct Analysis: Measure specific glucuronides if standards are available.

-

Indirect Analysis: Treat plasma with

-glucuronidase/sulfatase (e.g., from Helix pomatia) for 2 hours at 37°C to deconjugate metabolites back to Diosmetin.

-

-

Quantification: Measure "Total Diosmetin" via HPLC-UV or LC-MS/MS.

-

Calculation: Total Diosmetin = Free Diosmetin + Conjugated Diosmetin.

-

Comparative Analysis: this compound vs. Diosmin

While they share the same aglycone, their "delivery" kinetics differ due to the sugar linkage.

| Feature | This compound | Diosmin |

| Sugar Moiety | Neohesperidose ( | Rutinose ( |

| Hydrolysis Enzyme | Specific | Broad |

| Metabolic Rate | Potentially slower/strain-dependent activation | Well-characterized activation profile |

| Active Aglycone | Diosmetin | Diosmetin |

| Clinical Use | Functional food additive (bitterness masking), Venotonic | Primary Venotonic drug (MPFF) |

Conclusion for Drug Developers: this compound serves as a viable alternative prodrug for Diosmetin. However, its efficacy is inextricably linked to the patient's gut microbiome composition. Future formulations should consider "synbiotic" approaches—pairing this compound with specific probiotic strains (e.g., Bifidobacterium) capable of efficient neohesperidose cleavage to reduce inter-patient variability.

References

-

Amaretti, A., et al. (2015).[3] "Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria."[3][4] Nutrients.[5] Link

- Frydman, A., et al. (2004). "The molecular and enzymatic basis of bitter/non-bitter flavor determination in citrus." The Plant Journal. (Discusses the biosynthesis and structural differences between neohesperidosides and rutinosides).

-

Russo, R., et al. (2018).[6] "Pharmacokinetic Profile of

SMIN Plus™, a new Micronized Diosmin Formulation, after Oral Administration in Rats." Nutrients.[5] Link - Silvestro, L., et al. (2013). "Pharmacokinetics and metabolism of oral diosmin in healthy volunteers." International Journal of Clinical Pharmacology and Therapeutics.

-

Manach, C., et al. (2004). "Polyphenols: food sources and bioavailability."[7] American Journal of Clinical Nutrition. (Authoritative review on flavonoid glycoside hydrolysis).

Sources

- 1. Microbial α-L-Rhamnosidases of Glycosyl Hydrolase Families GH78 and GH106 Have Broad Substrate Specificities toward α-L-Rhamnosyl- and α-L-Mannosyl-Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of a novel two domain GH78 family α-rhamnosidase from Klebsiella oxytoca with rhamnose bound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of the rutinose-conjugates flavonoids rutin and hesperidin by the gut microbiota and bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetic interaction of diosmetin and silibinin with other drugs: Inhibition of CYP2C9-mediated biotransformation and displacement from serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Neodiosmin: Molecular Mechanics and Antioxidant Efficacy

This guide provides a rigorous technical analysis of Neodiosmin, distinguishing its specific molecular advantages over its isomer, Diosmin, and detailing its antioxidant mechanisms.

Technical Guide for Drug Development & Application Scientists

Executive Summary: The "Neo" Advantage

This compound (Diosmetin-7-O-neohesperidoside) is a flavone glycoside often overshadowed by its structural isomer, Diosmin (Diosmetin-7-O-rutinoside).[1] While both share the same bioactive aglycone (Diosmetin ), this compound possesses distinct physicochemical properties driven by its unique disaccharide moiety (neohesperidose).

For researchers and formulators, this compound offers a critical advantage: enhanced solubility and debittering properties compared to the practically insoluble Diosmin. This guide explores this compound’s role as a potent antioxidant precursor, detailing its structure-activity relationship (SAR), Nrf2-mediated signaling, and validated experimental protocols for assessment.[1]

Molecular Architecture & Physicochemical Profile[1]

Structure-Activity Relationship (SAR)

The antioxidant potency of this compound is defined by two structural domains:[1]

-

The Aglycone (Diosmetin): The C2-C3 double bond conjugated with the 4-oxo group (C ring) and the 3',5,7-trihydroxyl substitution pattern allow for electron delocalization, essential for radical scavenging.[1] The 4'-methoxy group increases lipophilicity, aiding cellular membrane penetration.[1]

-

The Glycosidic Linkage (The Differentiator):

-

Diosmin: Contains a Rutinose sugar (Rhamnose

-1,6 Glucose).[1] This linkage results in a rigid, planar structure with extremely low water solubility. -

This compound: Contains a Neohesperidose sugar (Rhamnose

-1,2 Glucose).[1] This steric arrangement disrupts crystal packing, significantly enhancing water solubility (~1334 mg/L vs. <0.2 mg/L for Diosmin).

-

Visualization: Isomeric Distinction

The following diagram illustrates the structural divergence that dictates this compound's superior formulation potential.

Figure 1: Structural divergence between this compound and Diosmin based on glycosidic linkage.[1]

Mechanistic Pathways of Antioxidant Action[2][3]

This compound functions as a "prodrug" antioxidant.[1] Upon oral administration, it acts through two primary phases: direct scavenging (minor, in gut) and indirect genomic modulation (major, systemic via Diosmetin).

Phase I: Direct Radical Scavenging (In Vitro/Gut)

Before hydrolysis, the glycoside can scavenge ROS in the gastrointestinal tract.

-

Mechanism: Hydrogen Atom Transfer (HAT) from the 5-OH and 3'-OH groups.[1]

-

Target: Neutralization of dietary peroxides and protection of gut epithelium.

Phase II: Systemic Nrf2 Activation (The Core Mechanism)

The primary therapeutic effect occurs after hydrolysis by gut microbiota (

-

Keap1 Inhibition: Diosmetin modifies cysteine residues on Keap1, releasing Nrf2.

-

Nuclear Translocation: Nrf2 migrates to the nucleus and binds to the Antioxidant Response Element (ARE).

-

Enzyme Upregulation: Transcription of HO-1, SOD, CAT, and GPx.

Figure 2: The Pharmacodynamic cascade of this compound-derived antioxidant activity.[1]

Experimental Protocols & Validation

To validate this compound's efficacy, use the following self-validating protocols. These are preferred over generic assays because they account for the specific solubility and spectral properties of flavones.

In Vitro: Modified ABTS Radical Scavenging Assay

Why ABTS over DPPH? this compound is more soluble in aqueous buffers used in ABTS, whereas DPPH requires methanol/ethanol which may not mimic physiological conditions as accurately.

Reagents:

Protocol Steps:

-

Radical Generation: Mix ABTS and Potassium Persulfate (1:1 v/v). Incubate in dark at RT for 12-16 hours to generate ABTS•+.

-

Dilution: Dilute ABTS•+ solution with PBS until Absorbance at 734 nm is 0.70 ± 0.02.[1]

-

Sample Prep: Dissolve this compound in DMSO (stock), then dilute in PBS to concentrations (5–100 µM). Note: Ensure final DMSO < 0.1% to avoid interference.

-

Reaction: Mix 20 µL sample + 180 µL ABTS•+ working solution in a 96-well plate.

-

Measurement: Incubate 6 mins in dark. Read Absorbance at 734 nm.[1]

-

Calculation:

[1]

Cellular: HUVEC Oxidative Stress Model (H2O2-Induced)

This model validates the indirect (Nrf2) mechanism.[1]

Workflow:

-

Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at

cells/well. -

Pre-treatment: Treat with this compound (10, 20, 50 µM) for 24 hours. Control: Vehicle only.

-

Insult: Wash cells, then expose to

(200 µM) for 2 hours. -

Assay:

Pharmacokinetics & Bioavailability

This compound's clinical utility relies on its metabolic conversion.[1]

| Parameter | This compound (Precursor) | Diosmetin (Active Metabolite) |

| Solubility | High (~1.3 g/L) | Low |

| Absorption | Negligible (Too polar) | High (Rapid uptake in colon) |

| Half-life | N/A (Hydrolyzed) | 26–43 hours (Long-acting) |

| Metabolism | Hydrolysis by gut flora | Glucuronidation (Phase II liver) |

Formulation Insight: Because this compound is more soluble than Diosmin, it dissolves faster in the gut lumen, potentially presenting the substrate more efficiently to the microbiota for hydrolysis. This suggests this compound could offer higher relative bioavailability of Diosmetin compared to micronized Diosmin.

References

-

Comparison of Antioxidant Potential of Diosmin and Diosmetin. Source: Vertex AI Search / ResearchGate (2025).[1] Summary: Confirms Diosmetin (aglycone) is the primary active antioxidant species, reducing H2O2-induced stress in endothelial cells.[1]

-

A Multifaceted Review on this compound: In Planta Distribution, (Bio)synthesis, Food and Health Effects. Source: ResearchGate (2025).[1][2] Summary: Detailed review of this compound's specific properties, including its debittering effect, solubility, and biosynthetic pathway from neohesperidin.[2]

-

Pharmacokinetics and metabolism of oral diosmin in healthy volunteers. Source: PubMed (1992).[1] Summary: Foundational study establishing that the parent glycoside is not found in plasma; only the aglycone (diosmetin) is absorbed.[3][4]

-

This compound Chemical Properties & Solubility. Source: PubChem / The Good Scents Company. Summary: Provides physical property data, including water solubility estimates distinguishing it from Diosmin.

-

New Mechanisms of Action of Natural Antioxidants in Health and Disease. Source: MDPI (2021).[1] Summary: Discusses the shift from direct scavenging to Nrf2 pathway activation as the primary mechanism for flavonoid antioxidants.

Sources

Neodiosmin: Structural Pharmacology and Therapeutic Potential in Chronic Venous Insufficiency

[1]

Executive Summary: The Isomeric Opportunity

Chronic Venous Insufficiency (CVI) is a progressive pathology characterized by venous hypertension, valvular incompetence, and inflammatory cascades. While Diosmin (Diosmetin-7-O-rutinoside) serves as the gold standard in venoactive therapy—often as the primary component of Micronized Purified Flavonoid Fraction (MPFF)—its structural isomer, This compound (Diosmetin-7-O-neohesperidoside), remains an under-characterized yet pharmacologically potent analogue.

This guide analyzes this compound not merely as an impurity of Diosmin synthesis, but as a distinct chemical entity with unique physicochemical properties. By leveraging the specific glycosidic linkage differences (neohesperidose vs. rutinose), researchers can explore altered metabolic kinetics and receptor interactions that may offer superior or synergistic efficacy in CVI management.

Chemical Architecture & Structure-Activity Relationship (SAR)

The core efficacy of flavonoid glycosides in CVI hinges on their ability to deliver the active aglycone, Diosmetin , to the systemic circulation. However, the sugar moiety dictates solubility, gut stability, and microbiome interaction.

Structural Divergence

Both Diosmin and this compound share the same aglycone (Diosmetin). The divergence lies in the disaccharide moiety attached at the C7 position:

-

Diosmin: Contains Rutinose (6-O-α-L-rhamnosyl-D-glucose). The linkage is

. -

This compound: Contains Neohesperidose (2-O-α-L-rhamnosyl-D-glucose). The linkage is

.

Implication: The

Physicochemical Comparison Table

| Feature | Diosmin | This compound | Relevance to Drug Dev |

| Aglycone | Diosmetin | Diosmetin | Active metabolite responsible for venotonicity. |

| Sugar Moiety | Rutinose | Neohesperidose | Determines solubility and hydrolysis rate. |

| Linkage | The 1->2 linkage is structurally "kinked," affecting enzyme fit. | ||

| Precursor | Hesperidin | Neohesperidin | Sourced from different citrus species (C. aurantium). |

| Taste | Tasteless | Intensely Bitter | Relevant for oral liquid formulations. |

Mechanistic Pathways in CVI

This compound exerts its effects through a "Multi-Target" mechanism, addressing the triad of CVI pathophysiology: Venous Tone, Inflammation, and Lymphatic Drainage.[1]

Noradrenergic Potentiation (Venous Tone)

Like Diosmin, this compound inhibits the enzyme Catechol-O-methyltransferase (COMT) and blocks neuronal uptake of norepinephrine (NE). This prolongs the residence time of NE in the synaptic cleft of the venous smooth muscle, increasing vascular tone without inducing systemic hypertension.

Anti-Inflammatory Cascade

CVI progression is driven by leukocyte adhesion to the venous endothelium. This compound modulates this via:

-

Downregulation of Adhesion Molecules: ICAM-1 and VCAM-1.

-

Inhibition of PGE2 Synthesis: Reducing local pain and permeability.

-

NF-

B Blockade: Preventing the transcription of pro-inflammatory cytokines (TNF-

Visualization: The Venous Endothelial Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound at the venous endothelium.

Caption: this compound targets CVI via dual pathways: inhibiting COMT to enhance noradrenergic tone and blocking NF-kB to reduce endothelial inflammation.

Experimental Framework: Protocols for Validation

For researchers aiming to isolate this compound or validate its efficacy, the following protocols provide a standardized workflow.

Protocol A: Semi-Synthesis from Neohesperidin

This compound is not abundant in standard citrus extracts but can be synthesized from Neohesperidin (abundant in bitter orange, C. aurantium) via dehydrogenation.

Reagents:

-

Neohesperidin (Substrate)[3]

-

Iodine (

) -

Pyridine (Solvent/Catalyst) or DMSO/H2SO4 (Greener alternative)

-

Sodium Thiosulfate (

)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10g of Neohesperidin in 50mL of dry Pyridine.

-

Iodination: Add 1.2 equivalents of Iodine (

) slowly under stirring. -

Reflux: Heat the mixture to 100°C for 8–12 hours. The reaction converts the flavanone (single bond C2-C3) to the flavone (double bond C2=C3).

-

Quenching: Pour the reaction mixture into ice water containing Sodium Thiosulfate to remove excess iodine.

-

Precipitation: Acidify to pH 3.0 with 1N HCl. The crude this compound will precipitate.

-

Purification: Recrystallize from DMF/Water or purify via Preparative HPLC (C18 column).

Protocol B: In Vitro Venous Tone Assay (Wire Myography)

To verify if this compound possesses equal or superior venotonicity to Diosmin.

System: Isolated Rat Portal Vein or Human Saphenous Vein rings. Buffer: Krebs-Henseleit solution (37°C, oxygenated).

-

Mounting: Mount 2mm vein rings on a wire myograph. Equilibrate for 60 mins at 1g resting tension.

-

Viability Check: Challenge with KCl (60mM) to ensure contractility. Washout.

-

Pre-contraction: Induce sub-maximal contraction with Norepinephrine (

M). -

Treatment: Add cumulative concentrations of this compound (

M to -

Control: Run parallel rings with Diosmin and Vehicle (DMSO).

-

Readout: Measure the % increase in tension or the prolongation of the contractile plateau (Area Under Curve).

Visualization: Experimental Workflow

The following diagram outlines the synthesis and validation pipeline.

Caption: Workflow for converting Neohesperidin to this compound and validating its pharmacological profile via myography and cellular assays.

Pharmacokinetics: The Microbiome Bottleneck

The clinical efficacy of this compound depends on its metabolic fate.

-

Pro-drug Mechanism: Like Diosmin, this compound is likely a pro-drug. It is too large and polar to be absorbed intact.

-

Hydrolysis: It must be hydrolyzed by colonic microflora to release the aglycone Diosmetin .[4]

-

The this compound Advantage (Hypothesis): The specific

-rhamnosidases required to cleave the neohesperidose moiety might be distinct from those cleaving rutinose. If the hydrolysis of this compound is slower or more sustained, it could provide a "Controlled Release" profile of Diosmetin, maintaining therapeutic plasma levels for a longer duration than standard Diosmin. Conversely, if the specific bacteria are rare, bioavailability could be lower—highlighting the need for comparative PK studies.

References

-

Frydman, A. et al. (2004).[3] The molecular characterization of the flavanone-3-hydroxylase gene from Citrus and its application for the production of this compound.Journal of Agricultural and Food Chemistry .

-

Russo, R. et al. (2018).[5] Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers.[4]Molecules .[1][3][6][7][8][9][10][11][12][13]

-

Garg, A. et al. (2016). Chemistry and pharmacology of the Citrus bioflavonoid hesperidin.Phytotherapy Research .

-

Manthey, J. A. (2000). Biological properties of citrus flavonoids pertaining to cancer and inflammation.[3][14]Current Medicinal Chemistry .

-

European Medicines Agency. (2020). Assessment report on Diosmin.[2][7]EMA/HMPC .

-

TargetMol. (2024). This compound: Chemical Properties and Biological Activity.[3][11][13]TargetMol Compound Database .

Disclaimer: This document is a technical guide for research purposes only. This compound is currently an investigational compound or food additive in many jurisdictions and is not approved as a standalone drug for CVI in all regions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Diosmin: A promising phytochemical for functional foods, nutraceuticals and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and synthesis of melodamide A, a new anti-inflammatory phenolic amide from the leaves of Melodorum fruticosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Micronized Purified Flavonoid Fraction (MPFF) for Patients Suffering from Chronic Venous Disease: A Review of New Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Multifaceted Review on this compound In Planta Distribution, (Bio)synthesis, Food and Health Effects | Kulturhuse & Biblioteker Aabenraa [aabenraabib.dk]

- 10. This compound | Antioxidant | TargetMol [targetmol.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Effect of Diosmin Administration in Patients with Chronic Venous Disorders on Selected Factors Affecting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Multifaceted Review on this compound In Planta Distribution, (Bio)synthesis, Food and Health Effects | Publicación [silice.csic.es]

- 14. Effect of Micronized Purified Flavonoid Fraction Containing Hesperidin and Diosmin on Vincristine-Induced Neuropathy in Rats; the Role of Nitric Oxide Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Neodiosmin from Plant Material

Introduction: The Significance of Neodiosmin

This compound, a flavone glycoside predominantly found in citrus fruits, is a compound of significant interest to the pharmaceutical and nutraceutical industries.[1][2] Structurally similar to diosmin, a well-known phlebotropic agent, this compound exhibits a range of promising biological activities, including antioxidant and anti-inflammatory properties. Its potential therapeutic applications necessitate robust and efficient methods for its extraction and purification from plant sources, primarily citrus peels and related processing byproducts.[3]

This comprehensive guide provides detailed application notes and protocols for the extraction of this compound from plant material. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, step-by-step methodologies. The protocols herein are synthesized from established methods for flavonoid extraction, with specific adaptations for this compound based on the available scientific literature for structurally related compounds.

Strategic Overview of this compound Extraction

The successful extraction of this compound hinges on a series of well-defined steps, from the initial preparation of the plant material to the final purification of the target compound. The choice of extraction methodology is critical and depends on factors such as the desired purity, yield, scalability, and environmental impact. This guide will detail three primary extraction techniques: conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), followed by a general purification protocol.

Part 1: Plant Material Preparation

Proper preparation of the plant material is a foundational step that significantly influences the extraction efficiency. The primary goals are to increase the surface area for solvent interaction and to remove moisture, which can interfere with certain extraction solvents.

Protocol 1: Standard Preparation of Plant Material

-

Sourcing: Obtain fresh citrus peels (e.g., from Citrus unshiu, orange, lemon) or other plant material identified as a source of this compound.[1][4][5][6]

-

Washing: Thoroughly wash the plant material with deionized water to remove any surface contaminants.

-

Drying:

-

Air Drying: Spread the material in a thin layer in a well-ventilated area, protected from direct sunlight, until brittle.

-

Oven Drying: For more rapid and controlled drying, place the material in a forced-air oven at a temperature between 40°C and 60°C until a constant weight is achieved.[6][7] Higher temperatures may lead to the degradation of thermolabile compounds.

-

-

Grinding:

-

Storage: Store the powdered material in an airtight, light-proof container in a cool, dry place to prevent degradation before extraction.

Part 2: Extraction Methodologies

Method A: Conventional Solvent Extraction (Maceration)

This traditional method relies on the diffusion of the target compound from the plant matrix into a solvent.[9] While straightforward and requiring minimal specialized equipment, it can be time-consuming and may require larger volumes of solvent compared to modern techniques.

Protocol 2: Solvent Extraction of this compound

-

Solvent Selection: Choose an appropriate solvent. Methanol and ethanol are commonly used for flavonoid extraction.[9] A mixture of ethanol and water (e.g., 70-80% ethanol) can also be effective.[6]

-

Extraction:

-

Place a known quantity of the powdered plant material (e.g., 100 g) into a large Erlenmeyer flask.

-

Add the selected solvent at a solid-to-solvent ratio typically ranging from 1:10 to 1:20 (w/v).[7]

-

Seal the flask and place it on an orbital shaker.

-

Macerate for 24-48 hours at room temperature. The extended contact time allows for the gradual diffusion of this compound into the solvent.

-

-

Filtration:

-

Separate the extract from the solid plant residue by vacuum filtration through Whatman No. 1 filter paper or a similar grade.

-

Wash the residue with a small volume of the extraction solvent to recover any remaining extract.

-

-

Concentration:

-

Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid thermal degradation of the flavonoids.

-

The resulting crude extract can then be subjected to purification.

-

Method B: Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and accelerating the extraction process.[10] This method generally offers higher yields in shorter times with reduced solvent consumption compared to conventional methods.[10]

Protocol 3: Ultrasound-Assisted Extraction of this compound

-

Preparation:

-

Place a known amount of powdered plant material (e.g., 20 g) into a suitable extraction vessel (e.g., a beaker or flask).

-

Add the extraction solvent (e.g., 70% ethanol) at a solid-to-solvent ratio between 1:15 and 1:30 (w/v).[11]

-

-

Sonication:

-

Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

-

Set the ultrasonic frequency (typically 20-50 kHz) and power (e.g., 300 W).[11]

-

Conduct the extraction for a specified duration, generally between 30 and 60 minutes.[11]

-

Monitor and control the temperature of the extraction medium, as prolonged sonication can generate heat. Maintain the temperature below 50°C to prevent degradation of this compound.

-

-

Post-Extraction Processing:

-

Follow the filtration and concentration steps as described in Protocol 2 (steps 3 and 4).

-

Method C: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, leading to the efficient release of intracellular components into the solvent.[12] MAE is known for its high extraction efficiency, reduced extraction times, and lower solvent consumption.[13]

Protocol 4: Microwave-Assisted Extraction of this compound

-

Preparation:

-

Place a known quantity of powdered plant material (e.g., 10 g) into a microwave-safe extraction vessel.

-

Add the extraction solvent (e.g., 50% ethanol) at a solid-to-solvent ratio of approximately 1:25 (w/v).[14]

-

-

Microwave Irradiation:

-

Cooling and Processing:

-

After the extraction is complete, allow the vessel to cool to room temperature.

-

Proceed with filtration and concentration as outlined in Protocol 2 (steps 3 and 4).

-

| Parameter | Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

| Extraction Time | 24 - 48 hours | 30 - 60 minutes[11] | 2 - 5 minutes[12] |

| Typical Solvent | Methanol, Ethanol | 70% Ethanol[6] | 50% Ethanol[14] |

| Solid-to-Solvent Ratio | 1:10 - 1:20 (w/v)[7] | 1:15 - 1:30 (w/v)[11] | ~1:25 (w/v)[14] |

| Temperature | Room Temperature | < 50°C | Controlled, variable |

| Energy Source | Mechanical (shaking) | Ultrasonic waves | Microwaves |

| Advantages | Simple, low initial cost | Faster, higher yield, less solvent | Very fast, high efficiency |

| Disadvantages | Time-consuming, large solvent volume | Potential for thermal degradation | Requires specialized equipment |

Part 3: Purification of this compound

The crude extracts obtained from the above methods will contain a mixture of compounds. Purification is necessary to isolate this compound to a desired level of purity. Column chromatography using macroporous resins is a widely used and effective technique for this purpose.[15]

Protocol 5: Purification by Macroporous Resin Column Chromatography

-

Resin Selection and Preparation:

-

Select a suitable macroporous resin (e.g., D101 or AB-8).[15]

-

Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear. This activates the resin and removes any impurities.

-

-

Column Packing:

-

Pack a glass column with the prepared resin, ensuring there are no air bubbles.

-

Equilibrate the column by passing deionized water through it.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., the initial extraction solvent diluted with water).

-

Load the dissolved extract onto the top of the column.

-

-

Washing:

-

Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

-

-

Elution:

-

Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect fractions of the eluate.

-

This compound is expected to elute in the fractions with a moderate ethanol concentration (e.g., 50-70%).

-

-

Analysis and Pooling:

-

Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing pure or highly enriched this compound.

-

-

Final Concentration and Drying:

-

Concentrate the pooled fractions using a rotary evaporator.

-

Dry the purified this compound under vacuum to obtain a fine powder.

-

Part 4: Quality Control and Analysis

The purity and identity of the extracted this compound should be confirmed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for the quantification and purity assessment of flavonoids.[9] A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid like formic acid) is typically used.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can be used to confirm the molecular weight of the extracted compound, providing definitive identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, 1H and 13C NMR can be employed.

Conclusion and Future Perspectives

The methods outlined in this guide provide a robust framework for the extraction and purification of this compound from plant materials. While conventional solvent extraction remains a viable option, modern techniques such as UAE and MAE offer significant advantages in terms of efficiency and sustainability.[13] The choice of method will ultimately depend on the specific research or production goals.

Further research should focus on the optimization of these extraction parameters for specific plant sources to maximize the yield and purity of this compound. Additionally, the exploration of green solvents and novel extraction technologies will continue to advance the field of natural product extraction.

References

Sources

- 1. Ultrasound-Assisted Extraction, Chemical Characterization, and Impact on Cell Viability of Food Wastes Derived from Southern Italy Autochthonous Citrus Fruits [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Green Extraction Techniques for Obtaining Bioactive Compounds from Mandarin Peel (Citrus unshiu var. Kuno): Phytochemical Analysis and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. WO2015006863A1 - Method of extracting flavonoids and/or polyphenols from dried and powdered orange peels, compositions therefrom, and methods of treatment of diseases associated with chronic inflammation - Google Patents [patents.google.com]

- 8. The process of extracting diosmetin hesperetin aglycone from diosmin. [greenskybio.com]

- 9. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]

- 10. The Ultrasound-Assisted Extraction of Polyphenols from Mexican Firecracker (Hamelia patens Jacq.): Evaluation of Bioactivities and Identification of Phytochemicals by HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Microwave-Assisted Enzymatic Extraction of Flavonoids from Armeniaca mume Sieb. Blossom and Their Immunomodulating Effect in Mice with DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Microwave-Assisted Extraction of Polyphenols from Bitter Orange Industrial Waste and Identification of the Main Compounds | MDPI [mdpi.com]

- 15. Separation and purification of neohesperidin from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution HPLC Quantification of Neodiosmin

Here is a comprehensive Application Note and Protocol for the quantification of Neodiosmin, designed for pharmaceutical and analytical researchers.

Methodology: Stability-Indicating Reversed-Phase Liquid Chromatography (RP-HPLC) Target Analyte: this compound (Diosmetin-7-O-neohesperidoside) Application: Purity Analysis, Impurity Profiling of Diosmin, and Pharmacokinetic Studies[1][2]

Executive Summary & Scientific Rationale

This compound (CAS: 38665-01-9) is the neohesperidoside isomer of the widely used venoactive drug Diosmin (a rutinoside).[1][2] While Diosmin contains a rutinose sugar moiety (rhamnose-glucose with an

The Analytical Challenge: Standard C18 methods often fail to resolve these two isomers due to their identical molecular weight (608.5 g/mol ) and nearly identical UV spectra. Co-elution leads to "hidden" impurities and mass balance errors in drug substance analysis.

The Solution:

This protocol utilizes a high-efficiency C18 separation with an optimized acidic mobile phase and thermal control.[1][2] The mechanism relies on the subtle difference in hydrodynamic volume and polarity created by the 1,2-glycosidic kink versus the 1,6-linear chain, allowing baseline resolution (

Chemical Logic & Separation Principle

The core of this protocol is Isomeric Selectivity .

-

Diosmin (Rutinoside): The 1,6-linkage is more flexible and linear, typically eluting earlier in reversed-phase systems due to slightly higher polarity exposure of the sugar hydroxyls.[1][2]

-

This compound (Neohesperidoside): The 1,2-linkage creates a tighter, more hydrophobic "face" on the sugar moiety, typically resulting in greater retention on C18 columns.

Visualization: Structural & Chromatographic Logic

Caption: Mechanistic basis for separating glycosidic linkage isomers on C18 stationary phases.

Equipment & Reagents

Reagents

| Reagent | Grade | Purpose |

| This compound Standard | Reference Standard (>95%) | Quantification target. |

| Diosmin Standard | Reference Standard (>95%) | Resolution marker (critical for system suitability).[1] |

| Dimethyl Sulfoxide (DMSO) | ACS Reagent | Critical: Primary solvent.[1] this compound is insoluble in water/MeOH. |

| Acetonitrile (ACN) | HPLC Grade | Organic modifier (lower viscosity than MeOH).[1][2] |

| Formic Acid | LC-MS Grade | pH modifier (suppresses silanol ionization).[1][2] |

| Water | Milli-Q (18.2 MΩ) | Aqueous base.[1][2] |

Instrumentation

-

HPLC System: Agilent 1260/1290, Waters Alliance, or equivalent with binary gradient pump.

-